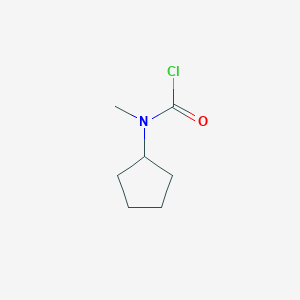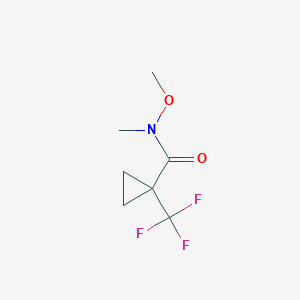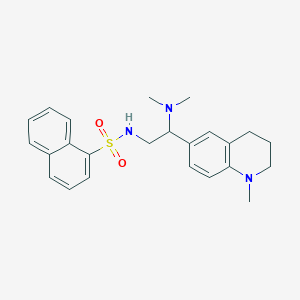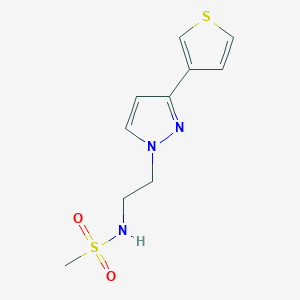
N-Cyclopentyl-N-methylcarbamoylchlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-methylcarbamoyl chloride is an organic compound with the molecular formula C7H12ClNO. It is a derivative of carbamic acid and is characterized by the presence of a cyclopentyl group and a methyl group attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-methylcarbamoyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-cyclopentyl-N-methylcarbamoyl chloride can be synthesized through the reaction of cyclopentylamine with methyl chloroformate. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
[ \text{Cyclopentylamine} + \text{Methyl chloroformate} \rightarrow \text{N-cyclopentyl-N-methylcarbamoyl chloride} + \text{HCl} ]
The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of N-cyclopentyl-N-methylcarbamoyl chloride involves similar reaction conditions but on a larger scale. The reactants are typically fed into a continuous flow reactor, and the reaction is monitored to ensure consistent product quality. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopentyl-N-methylcarbamoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form N-cyclopentyl-N-methylcarbamic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction occurs in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted carbamates.
Hydrolysis: The major products are N-cyclopentyl-N-methylcarbamic acid and hydrochloric acid.
Reduction: The major product is N-cyclopentyl-N-methylamine.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-N-methylcarbamoyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The chlorine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes the compound useful in various chemical transformations and modifications.
Vergleich Mit ähnlichen Verbindungen
N-cyclopentyl-N-methylcarbamoyl chloride can be compared with other carbamoyl chlorides, such as:
N,N-dimethylcarbamoyl chloride: Similar in structure but with two methyl groups attached to the nitrogen atom instead of a cyclopentyl and a methyl group.
N-ethyl-N-methylcarbamoyl chloride: Similar in structure but with an ethyl group and a methyl group attached to the nitrogen atom.
The uniqueness of N-cyclopentyl-N-methylcarbamoyl chloride lies in the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to other carbamoyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-methylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-9(7(8)10)6-4-2-3-5-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXDLDZKUQQCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383546-51-7 |
Source


|
| Record name | N-cyclopentyl-N-methylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2465612.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2465613.png)
![N-(4-chloro-2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2465615.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2465616.png)
![(3Z)-1-(4-methylbenzyl)-3-{[(3-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2465617.png)
![1-(tert-butyl)-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2465618.png)
![tert-butyl N-[(4-chlorobenzoyl)amino]carbamate](/img/structure/B2465619.png)

![N-(3-(methylthio)phenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2465621.png)

![1-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2465624.png)


